CVT-10216
Overview
Description
CVT-10216 is a highly selective, reversible inhibitor of aldehyde dehydrogenase-2 (ALDH-2). This compound has shown significant potential in reducing excessive alcohol consumption and exhibiting anxiolytic effects in preclinical studies . It also inhibits aldehyde dehydrogenase-1 (ALDH-1) but with less potency .
Mechanism of Action
Target of Action
The primary target of CVT-10216 is Aldehyde Dehydrogenase 2 (ALDH2) . ALDH2 is a mitochondrial enzyme that plays a crucial role in the metabolism of aldehydes, both endogenous and exogenous . It is particularly important in the metabolism of alcohol, as it is responsible for the oxidation of acetaldehyde, a toxic metabolite of alcohol .
Mode of Action
This compound acts as a highly selective, reversible inhibitor of ALDH2 . It binds to the ALDH2 enzyme, inhibiting its activity and thereby reducing the metabolism of aldehydes . The IC50 value of this compound for ALDH2 is 29 nM, indicating its high potency .
Biochemical Pathways
By inhibiting ALDH2, this compound affects the metabolism of dopamine (DA) and serotonin (5-HT) . This results in real-time changes in DA, 5-HT, and their metabolites, including 3,4-dihydroxyphenylacetic aldehyde and salsolinol, which are metabolites directly related to ALDH2 .
Result of Action
The inhibition of ALDH2 by this compound has been shown to significantly decrease hyperlocomotion induced by methamphetamine (MA), a potent central nervous system stimulant . This suggests that this compound may have therapeutic potential in the treatment of MA addiction . Additionally, this compound has been reported to reduce excessive alcohol drinking in alcohol-preferring rats and exhibit anxiolytic effects .
Biochemical Analysis
Biochemical Properties
CVT-10216 interacts with the enzyme aldehyde dehydrogenase 2 (ALDH2), inhibiting its activity . This interaction affects the metabolism of dopamine, a key neurotransmitter .
Cellular Effects
The administration of this compound has been shown to significantly downregulate dopamine levels, which are typically increased upon exposure to methamphetamine . This suggests that this compound can influence cell function by modulating neurotransmitter levels.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to ALDH2 and inhibiting its activity . This inhibition disrupts the normal metabolism of dopamine, leading to decreased dopamine levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to decrease methamphetamine-induced hyperlocomotion over time . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the administration of this compound at doses of 10 or 20 mg/kg significantly decreased methamphetamine-induced hyperlocomotion . This indicates that the effects of this compound can vary with dosage.
Metabolic Pathways
This compound is involved in the metabolic pathway of dopamine, a key neurotransmitter . By inhibiting ALDH2, this compound disrupts the normal metabolism of dopamine, leading to decreased dopamine levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CVT-10216 involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the core structure: This involves the construction of the benzopyran ring system, which is central to the molecule.
Functionalization: Introduction of functional groups such as the sulfonamide and carboxylic acid groups.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
CVT-10216 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a primary reaction pathway.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Various substitution reactions can occur, particularly involving the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or nitration reagents can be used for substitution reactions on the aromatic rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, CVT-10216 is used as a tool compound to study the inhibition of aldehyde dehydrogenase enzymes. Its selective inhibition properties make it valuable for understanding enzyme kinetics and mechanisms.
Biology
Biologically, this compound is significant in studying the metabolic pathways involving aldehyde dehydrogenase. It helps in elucidating the role of these enzymes in various physiological and pathological processes.
Medicine
In medicine, this compound has potential therapeutic applications in treating alcohol use disorders and anxiety. Its ability to reduce alcohol consumption and exhibit anxiolytic effects has been demonstrated in animal models .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals targeting aldehyde dehydrogenase enzymes. Its selective inhibition properties make it a candidate for drug development programs.
Comparison with Similar Compounds
Similar Compounds
Disulfiram: Another aldehyde dehydrogenase inhibitor used in the treatment of alcohol dependence.
Daidzin: A natural compound that inhibits aldehyde dehydrogenase and reduces alcohol consumption.
Cyanamide: An inhibitor of aldehyde dehydrogenase used in the treatment of alcohol dependence.
Uniqueness
CVT-10216 is unique due to its high selectivity and reversible inhibition of ALDH-2. Unlike disulfiram, which has a broad inhibitory effect on multiple enzymes, this compound specifically targets ALDH-2 with minimal off-target effects . This selectivity makes it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[[3-[4-(methanesulfonamido)phenyl]-4-oxochromen-7-yl]oxymethyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO7S/c1-33(29,30)25-18-7-5-16(6-8-18)21-14-32-22-12-19(9-10-20(22)23(21)26)31-13-15-3-2-4-17(11-15)24(27)28/h2-12,14,25H,13H2,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOOFJZTRCPVFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005334-57-5 | |
Record name | CVT-10216 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005334575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CVT-10216 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9H432757X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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